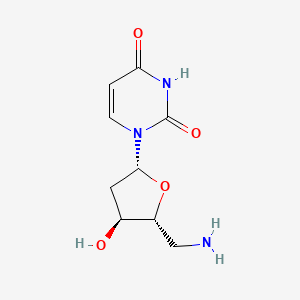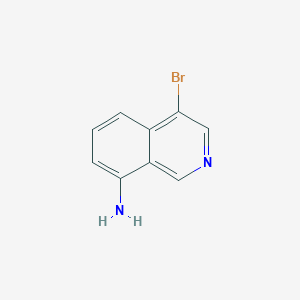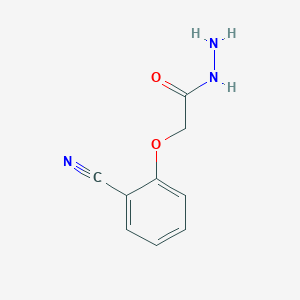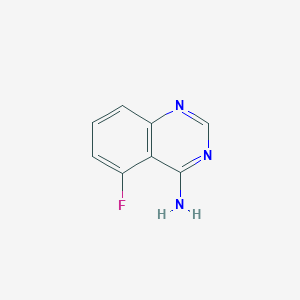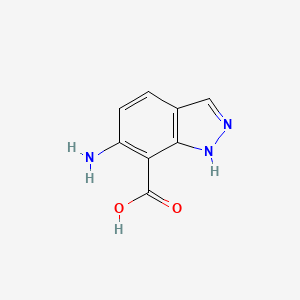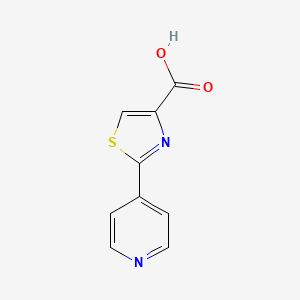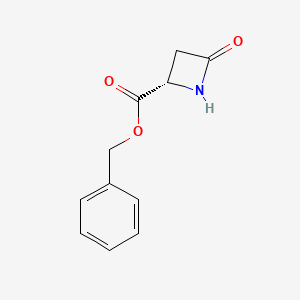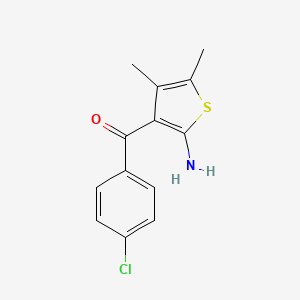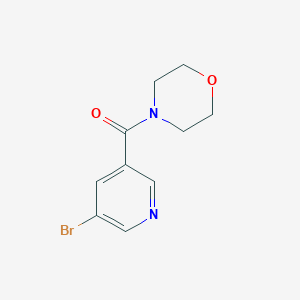
5-benzyl-4-méthyl-4H-1,2,4-triazole-3-thiol
Vue d'ensemble
Description
5-benzyl-4-methyl-4H-1,2,4-triazole-3-thiol (TMT) is a thiol-containing triazole derivative that has been widely studied due to its potential applications in various scientific fields. TMT is a synthetic compound that has been widely used in research due to its unique properties and potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology. TMT has been found to have a wide range of biological activities, including antioxidant, anti-inflammatory, and antineoplastic effects. TMT has also been studied for its potential use in drug delivery, as well as its ability to inhibit protein-protein interactions.
Applications De Recherche Scientifique
Applications antibactériennes
Les dérivés du 1,2,4-triazole, y compris le 5-benzyl-4-méthyl-4H-1,2,4-triazole-3-thiol, ont été identifiés comme des agents antibactériens puissants . Leur structure permet l'inhibition des topoisomérases de type II bactériennes, telles que la gyrase de l'ADN et la topoisomérase IV, qui sont cruciales pour la réplication de l'ADN bactérien. La capacité du cycle triazole à se lier aux enzymes bactériennes contribue à son efficacité dans la lutte contre les souches de bactéries résistantes aux médicaments.
Applications antifongiques
Le noyau triazole est une caractéristique commune de nombreux médicaments antifongiques en raison de sa capacité à interférer avec la synthèse des membranes cellulaires fongiques . Le This compound peut être étudié pour son potentiel à inhiber la croissance de divers agents pathogènes fongiques, contribuant au développement de nouvelles thérapies antifongiques.
Activités anticancéreuses
Les composés triazoliques se sont montrés prometteurs dans la recherche anticancéreuse. Ils peuvent être conçus pour interagir avec des protéines ou des enzymes spécifiques au sein des cellules cancéreuses, conduisant potentiellement au développement de thérapies anticancéreuses ciblées . Le potentiel pharmacologique du This compound dans ce domaine est un domaine de recherche en cours.
Détection de l'ADN
Les triazoles ont été utilisés dans la conception de sondes pour la détection de marqueurs d'ADN . Le This compound pourrait être incorporé dans des capteurs ou des dosages pour une détection rapide et précise de l'ADN, ce qui est essentiel pour le diagnostic et la recherche biomédicale.
Méthodes de synthèse
La synthèse de dérivés du triazole, y compris le This compound, implique des méthodes telles que la cyclodéshydratation d'amides secondaires et d'hydrazides . Ces méthodes sont cruciales pour la production de composés à base de triazole utilisés dans diverses applications pharmaceutiques.
Potentiels pharmacologiques
Les dérivés du triazole sont connus pour leur large éventail d'activités pharmacologiques, y compris les propriétés antimicrobiennes, antioxydantes et antivirales . L'exploration du This compound dans ces domaines pourrait conduire à la découverte de nouveaux médicaments ayant des applications thérapeutiques diverses.
Safety and Hazards
Mécanisme D'action
Mode of Action
It is known that triazole derivatives exhibit various biological activities, including anti-inflammatory, antiviral, analgesic, antimicrobial, anticonvulsant, and antidepressant effects . These effects are usually explored by various tests, such as the forced swim test .
Biochemical Pathways
It is known that 1,2,4-triazole derivatives have been extensively employed in agriculture, suggesting that they may interact with biochemical pathways related to plant growth and development .
Result of Action
Given the known activities of triazole derivatives, it is possible that this compound may have anti-inflammatory, antiviral, analgesic, antimicrobial, anticonvulsant, and antidepressant effects .
Action Environment
It is known that triazole derivatives have been extensively used in agriculture, suggesting that they may be stable and effective in various environmental conditions .
Analyse Biochimique
Biochemical Properties
5-Benzyl-4-methyl-4H-1,2,4-triazole-3-thiol plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine . Additionally, 5-benzyl-4-methyl-4H-1,2,4-triazole-3-thiol can bind to proteins, altering their conformation and function. These interactions are primarily driven by the thiol group, which can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or activation.
Cellular Effects
The effects of 5-benzyl-4-methyl-4H-1,2,4-triazole-3-thiol on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS) and nitric oxide (NO) production . By modulating these pathways, 5-benzyl-4-methyl-4H-1,2,4-triazole-3-thiol can affect gene expression and cellular metabolism. For instance, it has been shown to upregulate the expression of antioxidant enzymes, thereby enhancing the cell’s ability to combat oxidative stress.
Molecular Mechanism
At the molecular level, 5-benzyl-4-methyl-4H-1,2,4-triazole-3-thiol exerts its effects through several mechanisms. One key mechanism is the inhibition of enzyme activity by binding to the active site of the enzyme. This binding is often facilitated by the thiol group, which can form a covalent bond with the enzyme’s active site residues . Additionally, 5-benzyl-4-methyl-4H-1,2,4-triazole-3-thiol can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-benzyl-4-methyl-4H-1,2,4-triazole-3-thiol have been shown to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have demonstrated that 5-benzyl-4-methyl-4H-1,2,4-triazole-3-thiol remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Prolonged exposure to this compound can lead to cellular adaptation, resulting in altered responses over time.
Dosage Effects in Animal Models
The effects of 5-benzyl-4-methyl-4H-1,2,4-triazole-3-thiol vary with different dosages in animal models. At low doses, this compound has been shown to exhibit beneficial effects, such as enhanced antioxidant activity and improved cellular function . At higher doses, 5-benzyl-4-methyl-4H-1,2,4-triazole-3-thiol can induce toxic effects, including oxidative stress and cellular damage. These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
5-Benzyl-4-methyl-4H-1,2,4-triazole-3-thiol is involved in several metabolic pathways, interacting with various enzymes and cofactors. One notable pathway is the glutathione pathway, where this compound can modulate the levels of glutathione, a critical antioxidant in cells . By influencing glutathione metabolism, 5-benzyl-4-methyl-4H-1,2,4-triazole-3-thiol can affect the overall redox balance within cells, impacting cellular health and function.
Transport and Distribution
The transport and distribution of 5-benzyl-4-methyl-4H-1,2,4-triazole-3-thiol within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments . The distribution of 5-benzyl-4-methyl-4H-1,2,4-triazole-3-thiol within tissues is influenced by its binding affinity to plasma proteins, which can affect its bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of 5-benzyl-4-methyl-4H-1,2,4-triazole-3-thiol is crucial for its activity and function. This compound has been found to localize in the cytoplasm and mitochondria, where it can exert its effects on cellular metabolism and signaling pathways . The presence of targeting signals or post-translational modifications can direct 5-benzyl-4-methyl-4H-1,2,4-triazole-3-thiol to specific organelles, enhancing its biological activity.
Propriétés
IUPAC Name |
3-benzyl-4-methyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S/c1-13-9(11-12-10(13)14)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOLNPWSILTXMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70353717 | |
| Record name | 5-benzyl-4-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70353717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51291-31-7 | |
| Record name | 5-benzyl-4-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70353717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Benzo[d]imidazole-2-carboxamide](/img/structure/B1269541.png)
